molecular formula C28H21FN4O5 B4292638 6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4292638
M. Wt: 512.5 g/mol
InChI Key: HZVLXCJWEZQWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorobenzyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the dihydropyrano[2,3-c]pyrazole core. Common reagents used in the synthesis include various amines, aldehydes, and nitriles. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and fluorobenzyl moieties.

    Cyclization: The formation of the dihydropyrano[2,3-c]pyrazole ring involves cyclization reactions, often facilitated by acidic or basic catalysts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and varying temperatures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazoles and pyrano derivatives.

Scientific Research Applications

6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole and fluorobenzyl groups are likely involved in these interactions, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific substituents and overall chemical properties, which can lead to differences in their biological activities and applications.

Properties

IUPAC Name

6-amino-3-(1,3-benzodioxol-5-yl)-4-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN4O5/c1-34-21-4-2-3-18(26(21)35-13-15-5-8-17(29)9-6-15)23-19(12-30)27(31)38-28-24(23)25(32-33-28)16-7-10-20-22(11-16)37-14-36-20/h2-11,23H,13-14,31H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVLXCJWEZQWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C3C(=C(OC4=NNC(=C34)C5=CC6=C(C=C5)OCO6)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)-4-{2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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